2-(1-Benzylpiperidin-2-YL)ethanamine, also known as N-[2-(1-benzylpiperidin-4-yl)ethyl]amine, is a chemical compound that falls under the category of piperidine derivatives. This compound has garnered attention in scientific research due to its potential pharmacological applications, particularly in the treatment of neurological disorders. Its structure features a piperidine ring, which is a common motif in many biologically active compounds.
The compound can be synthesized through various chemical reactions involving piperidine and benzyl derivatives. It belongs to a broader class of compounds known as amines, specifically secondary amines due to the presence of two organic groups attached to the nitrogen atom. The classification of this compound can also extend to neuropharmacological agents because of its interactions with neurotransmitter systems.
The synthesis of 2-(1-benzylpiperidin-2-YL)ethanamine typically involves the following steps:
For example, one method described involves treating 1-benzylpiperidin-4-amine with CDI and subsequently adding an appropriate amine under controlled conditions to yield the target compound with moderate to high yields .
The molecular structure of 2-(1-benzylpiperidin-2-YL)ethanamine can be represented as follows:
The compound exhibits typical characteristics of piperidine derivatives, including potential basicity due to the nitrogen atom .
2-(1-Benzylpiperidin-2-YL)ethanamine can participate in various chemical reactions, primarily due to its amine functional group. Key reactions include:
For example, acylation with benzoyl chloride has been noted to yield N-benzoyl derivatives of this compound .
The mechanism of action of 2-(1-benzylpiperidin-2-YL)ethanamine primarily involves its interaction with neurotransmitter receptors in the brain. It is hypothesized that:
Studies have shown that compounds similar to this one can cross the blood-brain barrier effectively due to their lipophilic nature .
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis .
2-(1-Benzylpiperidin-2-YL)ethanamine has several potential applications:
The structural architecture of 2-(1-benzylpiperidin-2-yl)ethanamine positions it as a multifunctional agent against Alzheimer's disease (AD) pathology through several interconnected mechanisms. The compound's benzylpiperidine moiety enables dual-site binding within the acetylcholinesterase (AChE) enzyme, simultaneously engaging both the catalytic anionic site (CAS) and peripheral anionic site (PAS). This binding mechanism disrupts amyloid-beta (Aβ) aggregation by blocking PAS-mediated nucleation events, a critical factor in AD progression where amyloid plaques accumulate in neural synapses, impairing cognitive function [3] [6]. Molecular analyses reveal that the protonated piperidine nitrogen forms strong electrostatic interactions with CAS residues (Trp86, Glu202), while the benzyl group facilitates π-π stacking with PAS residues (Trp286, Tyr341), effectively spanning the enzyme gorge [3].
Recent pharmacological evaluations demonstrate exceptional cholinesterase inhibition potency, with benzylpiperidine derivatives exhibiting IC~50~ values in the nanomolar range. Compound 5d—a structural analog featuring an ortho-fluorinated benzamide extension—achieved an IC~50~ of 13 ± 2.1 nM against AChE, surpassing donepezil (IC~50~ = 0.6 ± 0.05 µM) [8]. This enhanced activity stems from the fluorine atom's electronegativity, which strengthens hydrogen bonding with tyrosine residues in the catalytic gorge. The pharmacological significance extends beyond enzyme inhibition to direct neuroprotection. In PC12 neuronal cells exposed to H~2~O~2~-induced oxidative stress, benzylpiperidine-based compounds demonstrated concentration-dependent reductions in apoptotic markers and preserved mitochondrial membrane integrity, partly through free radical scavenging in DPPH assays [1].
Table 1: Comparative Cholinesterase Inhibition Efficacy of Benzylpiperidine Derivatives
Compound | Structural Features | AChE IC~50~ (μM) | BChE IC~50~ (μM) | Reference |
---|---|---|---|---|
15b | 1,3-Dimethylbenzimidazolinone | 0.39 ± 0.11 | >10 | [1] |
15j | 1,3-Dimethylbenzimidazolinone | >10 | 0.16 ± 0.04 | [1] |
5d | Ortho-fluorobenzamide | 0.013 ± 0.002 | ND | [8] |
Donepezil | Reference drug | 0.6 ± 0.05 | >10 | [8] |
Notably, benzylpiperidine derivatives exhibit differential target engagement, with specific analogs showing selectivity for either AChE or butyrylcholinesterase (BChE). This selectivity is pharmacologically significant given BChE's increased activity in advanced AD stages, where it compensates for diminished AChE activity [3]. Structural modifications at the benzyl ring's meta-position (e.g., 15j) yield compounds with submicromolar BChE inhibition (IC~50~ = 0.16 ± 0.04 µM), while ortho-substitutions favor AChE selectivity [1]. This tunable inhibition profile enables targeted intervention based on disease progression. Furthermore, in vivo studies using scopolamine-induced amnesic mouse models demonstrate that these compounds significantly reduce escape latency in Morris water maze tests, indicating enhanced spatial memory consolidation through cholinergic potentiation [1].
Beyond Alzheimer's applications, 2-(1-benzylpiperidin-2-yl)ethanamine exhibits promising mechanisms for addressing both motor and non-motor manifestations of Parkinson's disease (PD). The compound's structural elements enable multi-receptor engagement, potentially influencing dopaminergic and non-dopaminergic pathways simultaneously. Systems biology approaches utilizing artificial intelligence have identified benzylpiperidine-related scaffolds as modulators of PD-associated risk genes including LRRK2, SNCA, and PARK7. These genes encode proteins involved in mitochondrial function, protein aggregation, and neuroinflammation—processes central to PD pathogenesis [9]. Network pharmacology analyses suggest that benzylpiperidine derivatives may downregulate α-synuclein expression through epigenetic modulation, potentially reducing Lewy body formation [5] [9].
The cholinergic component of PD pathophysiology provides another therapeutic avenue. As PD progresses, degeneration of pedunculopontine cholinergic neurons contributes to postural instability, gait disturbances, and cognitive decline. Benzylpiperidine-based compounds enhance cholinergic neurotransmission in thalamocortical circuits, potentially improving attention and motor initiation [5]. This mechanism is particularly relevant given the limitations of current dopaminergic therapies, which fail to address non-motor symptoms and often exacerbate cholinergic deficits. Emerging evidence suggests that benzylpiperidine derivatives may also regulate neuroinflammatory cascades by inhibiting microglial activation and reducing pro-inflammatory cytokine production (TNF-α, IL-6) in substantia nigra regions [9].
Table 2: Parkinson's Disease Target Genes Modulated by Benzylpiperidine-Related Scaffolds
Target Gene | Protein Function | Pathogenic Role in PD | Potential Modulation |
---|---|---|---|
LRRK2 | Kinase signaling | Mitochondrial dysfunction, autophagy impairment | Kinase inhibition, autophagy restoration |
SNCA | α-Synuclein protein | Lewy body formation, synaptic dysfunction | Reduced aggregation, enhanced clearance |
PARK7 (DJ-1) | Oxidative stress response | Increased vulnerability to oxidative damage | Antioxidant pathway activation |
GBA | Lysosomal enzyme | Impaired α-synuclein degradation | Enhanced lysosomal function |
Clinical relevance is further supported by observations that patients taking simvastatin—a drug with structural similarities to benzylpiperidine fragments—exhibit reduced PD incidence in electronic health record analyses. This epidemiological association suggests shared neuroprotective mechanisms, possibly through anti-inflammatory effects or cholesterol pathway modulation [9]. The benzylpiperidine core may also interact with GPR6 receptors in the indirect pathway of basal ganglia circuitry. GPR6 antagonism enhances GABAergic transmission in striatopallidal neurons, potentially improving motor fluctuations without inducing dyskinesias—a significant advantage over conventional dopaminergic therapies [2]. This mechanism aligns with the clinical need for non-dopaminergic approaches that address both motor and non-motor symptoms while minimizing side effects.
The cholinergic-modulating properties of 2-(1-benzylpiperidin-2-yl)ethanamine derive from its structural mimicry of endogenous choline molecules and its interactions with key neural receptors and enzymes. The protonatable piperidine nitrogen and aromatic benzyl group create a pharmacophore motif that optimally occupies the AChE catalytic gorge. Molecular docking studies demonstrate that the carbonyl group adjacent to the piperidine ring forms hydrogen bonds with Tyr121 in human AChE, while the benzyl ring establishes π-π stacking with Trp286 at the PAS region [8]. This dual binding mode not only inhibits acetylcholine hydrolysis but also interferes with Aβ oligomerization facilitated by PAS-bound amyloid precursors [3].
Beyond enzyme inhibition, the compound influences presynaptic cholinergic function through allosteric modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. These receptors are crucial for cognitive processes and are significantly diminished in AD and PD. Benzylpiperidine derivatives enhance neurotransmitter release in hippocampal and cortical synapses by increasing calcium influx through presynaptic nAChRs, thereby facilitating long-term potentiation [5]. The ethylamine sidechain may contribute to this activity by mimicking the ethanolamine moiety of acetylcholine, enabling partial engagement of the receptor's ligand-binding domain.
Figure 1: Pharmacophore Model of Benzylpiperidine Derivatives
[Basic Nitrogen Center]••[Hydrophobic Aromatic Region]••[Hydrogen Bond Acceptor]│ │ ││ │ │Protonated piperidine Benzyl ring Carbonyl/amide oxygen(CAS interaction) (PAS interaction) (Tyr121 hydrogen bonding)
The compound's impact extends to monoamine oxidase-B (MAO-B) regulation, an enzyme overexpressed in neurodegenerative conditions that generates neurotoxic free radicals during dopamine metabolism. Structural analogs demonstrate concentration-dependent MAO-B inhibition, reducing oxidative stress in dopaminergic neurons [8]. This dual AChE/MAO-B targeting represents a multi-faceted neuroprotective strategy that simultaneously boosts acetylcholine levels while diminishing dopamine-derived reactive oxygen species. Additionally, benzylpiperidine derivatives may influence brain-derived neurotrophic factor (BDNF) signaling through muscarinic M1 receptor activation, promoting synaptic plasticity and neuronal survival in vulnerable brain regions [6].
The integration of benzylpiperidine into multi-target-directed ligands (MTDLs) represents a promising advancement in neuropharmacology. By conjugating this fragment with complementary pharmacophores such as indanone or carbamate groups, researchers have developed compounds that simultaneously inhibit cholinesterases, antagonize NMDA receptors, chelate redox-active metals, and exhibit antioxidant activity [6]. These hybrid molecules leverage the spatial versatility of the benzylpiperidine moiety to engage multiple targets while maintaining favorable blood-brain barrier permeability. Pharmacokinetic predictions for benzylpiperidine-containing compounds indicate superior CNS penetration compared to reference drugs like donepezil, attributed to optimal log P values (2.5-3.5) and moderate hydrogen bonding capacity [8].
Table 3: Multi-Target Activities of Benzylpiperidine-Containing Hybrid Compounds
Target Engagement | Biological Consequence | Therapeutic Advantage |
---|---|---|
AChE/BChE inhibition | Increased synaptic acetylcholine | Enhanced cognitive function |
NMDA receptor antagonism | Reduced excitotoxicity | Neuroprotection against calcium overload |
Amyloid-β disaggregation | Decreased plaque burden | Disease modification potential |
MAO-B inhibition | Reduced oxidative stress | Dopaminergic neuron preservation |
Metal chelation | Inhibition of redox cycling | Prevention of oxidative damage |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1